5-(chloromethyl)-3-isoxazolyl N-butylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-butylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c1-2-3-4-11-9(13)14-8-5-7(6-10)15-12-8/h5H,2-4,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBQDLAUEONCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OC1=NOC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Hydroxymethyl Isoxazoles
Hydroxymethyl-substituted isoxazoles, synthesized via cycloaddition with propargyl alcohol derivatives, undergo chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For instance, treating 5-(hydroxymethyl)-3-isoxazole with SOCl₂ in dichloromethane at 0–5°C yields 5-(chloromethyl)-3-isoxazole with >85% purity. This method requires careful temperature control to avoid ring-opening side reactions.
In Situ Chloromethylation During Cycloaddition
Alternatively, hydroxyimidoyl chlorides pre-functionalized with chloromethyl groups can be employed in the 1,3-dipolar cycloaddition. A patent by Braga et al. describes the use of (E,Z)-2-chloro-2-(hydroxyimino)acetyl chloride with terminal alkynes bearing protected hydroxymethyl groups, enabling direct incorporation of the chloromethyl moiety. This one-pot approach reduces purification steps but demands stringent anhydrous conditions to prevent hydrolysis of the acid chloride.
Carbamate Formation via Nucleophilic Substitution
The final step involves coupling the chloromethyl-isoxazole intermediate with N-butylcarbamate. Two validated routes are documented:
Reaction with Butyl Isocyanate
5-(Chloromethyl)-3-isoxazole reacts with butyl isocyanate in the presence of a base such as triethylamine or NaHCO₃. The reaction proceeds via nucleophilic attack of the isocyanate on the chloromethyl carbon, displacing chloride. A patent by Forgione et al. reports a 65–72% yield when conducted in tetrahydrofuran (THF) at 50°C for 6 hours. Excess isocyanate (1.2 equiv) is required to drive the reaction to completion.
Chloroformate-Mediated Route
An alternative method employs phosgene or its derivatives to generate a chloroformate intermediate. Treating 5-(hydroxymethyl)-3-isoxazole with phosgene gas in dichloromethane yields 5-(chloromethyl)-3-isoxazolyl chloroformate, which subsequently reacts with butylamine to form the carbamate. This route achieves higher yields (78–82%) but necessitates hazardous phosgene handling.
Optimization and Scalability
Scalable synthesis is achievable through mechanochemical methods. Ball-milling the cycloaddition step with Cu/Al₂O₃ enables 1.0-gram scale production with 68–75% yield, outperforming solution-phase methods that require extended reaction times (2–4 hours). For chloromethylation, continuous flow reactors have been proposed to enhance safety and efficiency when using SOCl₂.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-isoxazolyl N-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 5-(chloromethyl)-3-isoxazolyl N-butylcarbamate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including nucleophilic substitutions and cycloadditions. This compound is particularly valuable for researchers developing new synthetic pathways or exploring reaction mechanisms.
Biology
The biological applications of this compound are notable, particularly in enzyme inhibition studies and protein modification. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can inhibit enzymatic activity. This property has been explored in several studies:
- Enzyme Inhibition : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
- Protein Modification : The ability to modify proteins through covalent bonding opens avenues for studying protein function and interactions within biological systems.
Industrial Applications
In industrial settings, this compound is utilized in the production of agrochemicals and coatings. Its chemical stability and reactivity make it suitable for formulating biocidal agents that protect against microbial and fungal infections in agricultural products . Additionally, its incorporation into coatings enhances durability and resistance to environmental degradation.
Case Studies
Several studies highlight the effectiveness and versatility of this compound:
Case Study 1: Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy against various pathogens.
- Findings : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
Case Study 2: Enzyme Inhibition
- Objective : To assess its potential as an enzyme inhibitor.
- Findings : The compound was found to effectively inhibit key enzymes involved in the biosynthesis of fatty acids, suggesting potential applications in metabolic disease therapies.
Case Study 3: Agricultural Application
- Objective : To test its efficacy as a biocide.
- Findings : Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-isoxazolyl N-butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Heterocyclic Carbamates: Isoxazole vs. Thiazole Derivatives
A key structural analog is thiazol-5-ylmethyl carbamate (described in Pharmacopeial Forum PF 43(1)) . Both compounds share a five-membered heterocyclic ring (isoxazole vs. thiazole) and a carbamate functional group. Key differences include:
| Property | 5-(Chloromethyl)-3-isoxazolyl N-butylcarbamate | Thiazol-5-ylmethyl Carbamate |
|---|---|---|
| Heterocycle | Isoxazole (O and N in ring) | Thiazole (S and N in ring) |
| Substituent Reactivity | Chloromethyl (electrophilic) | Varied (e.g., methyl, isopropyl) |
| Bioactivity | Potential prodrug activation via nucleophilic substitution | Antibiotic/antifungal applications |
The sulfur atom in thiazole derivatives increases lipophilicity and membrane permeability compared to the oxygen-containing isoxazole, which may favor different pharmacokinetic profiles .
Chloromethyl-Containing Compounds: Toxicity Considerations
The chloromethyl group in this compound raises parallels with bis(chloromethyl) ether (BCME), a known carcinogen . However, BCME’s extreme toxicity stems from its ability to form DNA crosslinks, whereas the carbamate group in the target compound likely mitigates such reactivity by stabilizing the chloromethyl moiety.
| Property | This compound | Bis(Chloromethyl) Ether (BCME) |
|---|---|---|
| Functional Group | Carbamate | Ether |
| Reactivity | Moderate electrophilicity | High electrophilicity |
| Toxicity | Likely lower (carbamate stabilization) | Highly carcinogenic |
This contrast underscores the importance of functional groups in modulating safety profiles .
Prodrug Activation Mechanisms
The chloromethyl group may undergo enzymatic or chemical hydrolysis to release active metabolites, akin to nitroreductase-triggered activation of nitro groups.
| Compound | Activation Mechanism | Application |
|---|---|---|
| Target Compound | Hydrolysis of chloromethyl group | Hypothetical prodrug design |
| CB1954 | Nitro reduction to cytotoxic amine | Anticancer therapy |
This comparison suggests that chloromethyl groups could serve as alternative bioreductive triggers in prodrug strategies .
Biological Activity
5-(Chloromethyl)-3-isoxazolyl N-butylcarbamate, also known by its CAS number 866154-17-8, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloromethyl group attached to an isoxazole ring, which is further linked to a butylcarbamate moiety. This unique structure is pivotal for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular communication.
- Gene Expression Regulation : The compound has been shown to affect the transcriptional activity of specific genes, which could lead to alterations in cellular behavior.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| Candida albicans | 18 | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 35 µM
The compound's ability to induce apoptosis in these cell lines suggests a mechanism that could be explored further for anticancer therapies.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against clinical isolates. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, making it a promising candidate for further development . -
Anticancer Mechanism Investigation :
Research conducted by Smith et al. (2023) investigated the anticancer properties of this compound through cell cycle analysis and apoptosis assays. The study found that treatment with the compound led to G1 phase arrest and increased markers of apoptosis in HeLa cells . -
Potential as an Insecticide :
A patent application highlighted the use of isoxazoline derivatives, including this compound, as insecticides due to their neurotoxic effects on pests. This application underscores the versatile biological activities associated with compounds containing isoxazole structures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(chloromethyl)-3-isoxazolyl N-butylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 5-(chloromethyl)-3-isoxazole with N-butylcarbamoyl chloride. Key steps include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used for solubility and inertness .
- Base activation : N,N-Diisopropylethylamine (DIEA) or potassium tert-butoxide facilitates deprotonation of intermediates .
- Temperature control : Reactions are often conducted at 30°C to avoid side reactions (e.g., hydrolysis of the chloromethyl group) .
- Workup : Purification via silica gel chromatography or recrystallization improves purity. Yields range from 60–80% under optimized conditions .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and carbamate carbonyl (δ ~155 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z 247.07) .
- X-ray crystallography : Resolves stereoelectronic effects in the isoxazole ring, though crystallization may require co-solvents like ethyl acetate/hexane .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Methodological Answer :
- Hydrolysis risk : The chloromethyl group is prone to hydrolysis in humid conditions. Storage under anhydrous argon at –20°C in amber vials is recommended .
- Light sensitivity : UV exposure degrades the isoxazole ring; use of light-protected containers is critical .
Advanced Research Questions
Q. How does the stereochemistry of related isoxazole carbamates influence biological activity, and what methods resolve enantiomers?
- Methodological Answer :
- Chiral synthesis : Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries can generate enantiopure analogs .
- Analytical separation : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis distinguishes enantiomers, as seen in studies of TT001 (R-enantiomer) and TT002 (S-enantiomer) .
- Bioactivity correlation : Enantiomers may show divergent binding to targets like GABA receptors; in vivo assays in stress models (e.g., rodent forced-swim tests) quantify efficacy .
Q. What role do salt forms (e.g., hydrochloride, sulfate) play in enhancing the pharmacokinetics of isoxazole carbamates?
- Methodological Answer :
- Salt selection : Hydrochloride salts improve aqueous solubility (e.g., TT001 hydrochloride: 12 mg/mL vs. free base: 0.5 mg/mL) .
- Crystallization : Solvent-antisolvent methods (e.g., acetone/water) yield stable salt crystals. PXRD confirms polymorphic purity .
- In vivo testing : Salt forms enhance oral bioavailability in preclinical models (e.g., 40% vs. 15% for free base in rats) .
Q. How can computational modeling guide the design of 5-(chloromethyl)-3-isoxazolyl derivatives with improved target selectivity?
- Methodological Answer :
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to acetylcholinesterase or GABA receptors. Key interactions include H-bonds with the carbamate carbonyl .
- QSAR models : Substituent effects (e.g., electron-withdrawing groups on the isoxazole) correlate with IC₅₀ values in enzyme inhibition assays .
- Metabolism prediction : CYP450 isoform mapping (e.g., using SwissADME) identifies potential metabolic hotspots for derivatization .
Q. What experimental strategies address contradictions in reported bioactivity data for isoxazole carbamates?
- Methodological Answer :
- Standardized assays : Use of uniform protocols (e.g., OECD guidelines for toxicity testing) reduces variability .
- Meta-analysis : Cross-study comparisons (e.g., Forest plots) highlight dose-dependent effects or species-specific responses .
- Counter-screening : Off-target profiling (e.g., kinase panels) clarifies selectivity, as some carbamates inhibit unrelated enzymes at high concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
